molecular formula C13H16FNO4 B112011 [(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid CAS No. 161330-30-9

[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid

Cat. No. B112011
CAS RN: 161330-30-9
M. Wt: 269.27 g/mol
InChI Key: IUFATHQIUYUCFE-UHFFFAOYSA-N
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Description

“(Tert-butoxycarbonyl)aminoacetic acid” is a chemical compound with the CAS Number: 161330-30-9 . It has a molecular weight of 269.27 . The compound is solid in physical form and is stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “(Tert-butoxycarbonyl)aminoacetic acid” are not available, the compound’s unique structure allows for precise control in synthesis and functionalization. This makes it potentially useful in diverse scientific research, including advancements in drug discovery, materials science, and bioconjugation.


Physical And Chemical Properties Analysis

“(Tert-butoxycarbonyl)aminoacetic acid” is a solid compound . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 269.27 .

Advantages and Limitations for Lab Experiments

[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid has many advantages for use in lab experiments. It is a relatively stable compound, easy to synthesize, and is highly soluble in water and other organic solvents. Additionally, it is a versatile building block for the synthesis of a wide range of compounds. However, this compound is toxic and should be handled with caution.

Future Directions

[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid has many potential applications in drug discovery, drug synthesis, and analytical chemistry. It can be used to synthesize inhibitors of kinases, proteases, and other enzymes, as well as fluorescent dyes for use in biological studies. Additionally, this compound can be used to synthesize compounds for use in HPLC and LC-MS. Furthermore, this compound can be used to study the biochemical and physiological effects of enzyme inhibition and protein modulation.

Synthesis Methods

[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid is synthesized by a reaction between tert-butyl bromoacetate and 2-fluoroaniline in the presence of pyridine. The reaction is conducted in a solvent system of acetonitrile and water, and the product is isolated by column chromatography. The yield of the reaction is typically around 80%.

Scientific Research Applications

[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid is widely used as a research tool in medicinal chemistry and drug discovery. It is used as a starting material for the synthesis of various drug compounds, such as inhibitors of kinases, proteases, and other enzymes. This compound is also used to synthesize fluorescent dyes, which are used in various biological studies. Additionally, this compound is used to synthesize compounds for use in analytical chemistry, such as HPLC and LC-MS.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFATHQIUYUCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464831
Record name [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161330-30-9
Record name [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-DL-phenylglycine, N-BOC protected
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